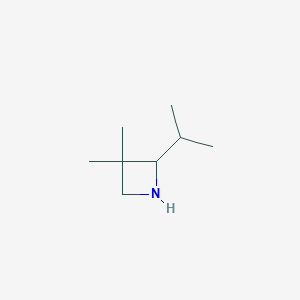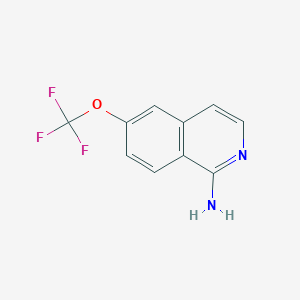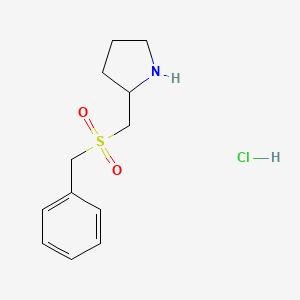
2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a benzylsulfonylmethyl group and a hydrochloride ion. The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Synthesis of Optically Pure Compounds
Research demonstrates the synthesis of optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine through reactions involving oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of sulfinyl groups. This method showcases the compound's role in creating chiral molecules with controlled stereoselectivity, crucial for medicinal chemistry and material science applications (Ruano, Alemán, & Cid, 2006).
Catalysis and Green Chemistry
The compound has been utilized in catalysis, as seen in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This application highlights its efficiency as an organocatalyst, enabling the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, contributing to advancements in green chemistry and sustainable synthesis processes (Singh et al., 2013).
Advancements in Pyrrolidine Derivatives
Innovative synthetic methods have been developed for 2,5-disubstituted pyrrolidines, utilizing cyclization of unsaturated N-benzoyloxysulfonamides catalyzed by specific reagents. This methodology expands the toolkit for constructing pyrrolidine derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals (Liu et al., 2010).
Environmental and Green Metric Evaluations
Research also encompasses the green metric evaluation of synthesis processes involving similar compounds. Studies focus on modifying synthesis pathways to reduce waste and improve efficiency, underlining the importance of environmentally friendly chemical synthesis. Such evaluations contribute to the development of more sustainable and less harmful chemical manufacturing processes (Gilbile, Bhavani, & Vyas, 2017).
properties
IUPAC Name |
2-(benzylsulfonylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,10-12-7-4-8-13-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJQPVVMZTNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



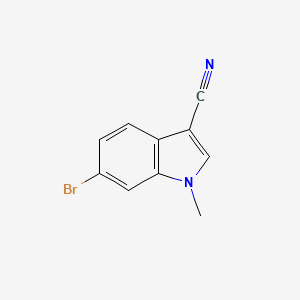
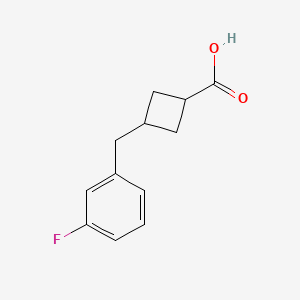
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
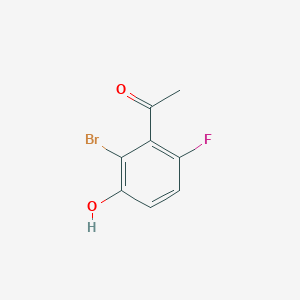
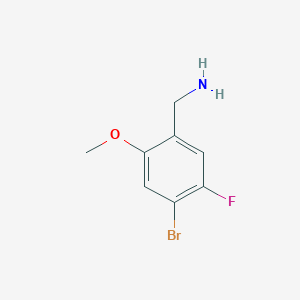
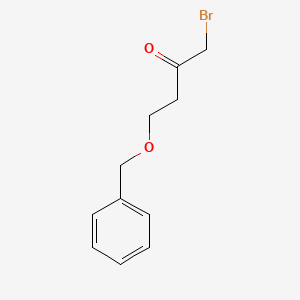
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
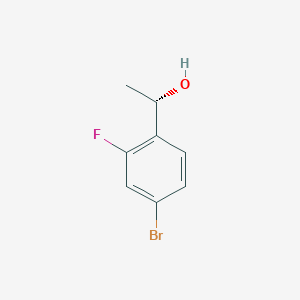
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
